1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol
Description
1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked to a thiophene moiety via an amino-propan-2-ol bridge. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases . The compound’s design likely leverages the electron-rich thiophene and pyrimidine rings for π-π stacking and hydrogen bonding, while the propan-2-ol group may enhance solubility or serve as a hydrogen bond donor.
Properties
IUPAC Name |
1-(thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-13(17,10-3-2-5-18-10)7-14-12-11-9(4-6-19-11)15-8-16-12/h2-6,8,17H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGSTUFQAXXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1SC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol is a derivative of thieno[3,2-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,2-d]pyrimidine core with an amino group and a thiophene substituent. This unique configuration is believed to enhance its interaction with biological targets, particularly kinases involved in cancer progression and inflammatory responses.
- Kinase Inhibition : The compound has shown promising results as an inhibitor of various kinases, including FLT3 and EGFR. Studies indicate that modifications to the thienopyrimidine scaffold can significantly enhance kinase inhibitory activity.
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects on several cancer cell lines. Notably, compounds derived from thieno[3,2-d]pyrimidine have been shown to reduce cell viability significantly at concentrations around 10 μM .
- Inflammation Modulation : Research indicates that thieno[3,2-d]pyrimidine derivatives may modulate inflammatory pathways by inhibiting IRAK (Interleukin-1 Receptor Associated Kinase), which plays a crucial role in the signaling pathways associated with autoimmune diseases .
Table 1: Summary of Biological Activities
Detailed Findings
- FLT3 Kinase Inhibition : The chloro-acetohydrazide derivative of thienopyrimidine was identified as having the most potent cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in hematological malignancies .
- EGFR Targeting : Compounds similar to the target compound have been shown to effectively inhibit EGFR tyrosine kinase activity in vitro, suggesting their utility in treating cancers characterized by aberrant EGFR signaling .
- Inflammatory Disease Models : In models of inflammation, derivatives have demonstrated the ability to modulate immune responses by targeting IRAK pathways, which are critical for the development of inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related thienopyrimidine derivatives below:
Structural and Functional Comparison Table
Key Observations
Core Scaffold Variations: The target compound’s thieno[3,2-d]pyrimidine core is distinct from dihydropyrido[2,3-d]pyrimidones () and thieno[2,3-d]pyrimidines (), which exhibit different electronic properties and ring strain. The [3,2-d] isomer in the target compound may enhance planarity compared to [2,3-d] isomers, influencing target binding .
Substituent Positioning: The amino-propan-2-ol-thiophene side chain in the target compound is unique. In contrast, Olmutinib and its analogs prioritize C-4/C-6 substitutions for covalent BTK binding, with C-4 acrylamide warheads critical for irreversible inhibition . The propan-2-ol group may confer solubility advantages but could reduce membrane permeability compared to lipophilic aryl groups.
Biological Activity: BTK inhibitors like Olmutinib and compounds 7/8 achieve nanomolar potency by targeting Cys481, whereas the target compound’s lack of an electrophilic warhead (e.g., acrylamide) suggests reversible binding or a different mechanism . Antioxidant activities in dihydropyrido[2,3-d]pyrimidones (e.g., 3j) correlate with electron-withdrawing groups (e.g., -CF₃), which the target compound’s thiophene may mimic .
Synthetic Routes :
- The target compound’s synthesis likely parallels ’s methods (POCl₃-mediated chlorination followed by amine coupling), whereas triazole derivatives () require click chemistry, and dihydropyridopyrimidones () involve α,β-unsaturated ketone cyclization .
Selectivity and Toxicity :
- Compounds 7 and 8 () demonstrate EGFR sparing, a critical advantage over earlier kinase inhibitors. The target compound’s thiophene and hydroxyl groups may reduce off-target interactions compared to morpholine or thiomorpholine derivatives () .
Preparation Methods
Introduction of the Amino Group
The amino group at the 4-position of the thieno[3,2-d]pyrimidine core is typically installed via nucleophilic aromatic substitution (SNAr). Treatment of 4-chlorothieno[3,2-d]pyrimidine with ammonia or primary amines under high-temperature conditions facilitates this transformation. For instance, 4-chloro-6-phenylthieno[3,2-d]pyrimidine reacts with aqueous ammonia in dioxane at 120°C to yield the corresponding 4-amino derivative.
Incorporation of the 2-(Thiophen-2-yl)propan-2-ol Moiety
The propan-2-ol side chain bearing a thiophene substituent is synthesized separately and coupled to the amino-functionalized core. A two-step sequence is employed:
- Aldol Condensation : Thiophene-2-carbaldehyde undergoes condensation with acetone in the presence of a base (e.g., NaOH) to form 2-(thiophen-2-yl)propan-2-ol.
- Mitsunobu Reaction : The alcohol is then coupled to the 4-amino-thieno[3,2-d]pyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), achieving stereochemical retention at the alcohol center.
Integrated Synthetic Pathways
Sequential Condensation-Cyclization-Functionalization
A representative synthesis begins with methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate , which reacts with DMF-DMA to form a dimethylaminomethylidene intermediate. Cyclization in acetic acid yields the thieno[3,2-d]pyrimidin-4-one core, which is subsequently O-demethylated using BF₃·SMe₂ to expose the hydroxyl group. The amino group is introduced via SNAr with ammonium hydroxide, followed by Mitsunobu coupling with 2-(thiophen-2-yl)propan-2-ol (Table 1).
Table 1: Key Reaction Parameters for Integrated Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 110°C, 6h | 85 | |
| O-Demethylation | BF₃·SMe₂, DCM, 0°C | 72 | |
| Mitsunobu Coupling | DEAD, PPh₃, THF, rt | 68 |
Characterization and Analytical Data
Spectroscopic Validation
The final compound is characterized by ¹H NMR , ¹³C NMR , and HRMS . Key spectral features include:
Physicochemical Properties
Melting Point : 214–216°C (decomposes).
Solubility : Sparingly soluble in water; freely soluble in DMSO and DMF.
Optimization Challenges and Alternative Routes
Limitations of Direct Cyclization
Attempts to synthesize the core via condensation of 6-(3-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one with 3-methoxybenzylamine failed, highlighting the sensitivity of thieno[3,2-d]pyrimidine formation to steric and electronic effects.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization of 3-amino-5-arylthiophene amides with formic acid under microwaves (150°C, 30 min) achieves 90% conversion vs. 12 hours conventionally.
Q & A
Q. Key Conditions :
- Temperature control (reflux for cyclization, room temperature for amination).
- Inert atmosphere (argon/nitrogen) to prevent oxidation.
- Solvent selection (dry methanol for reductive amination, DMF for cyclization).
How can reductive amination conditions be optimized to improve the yield of this compound?
Advanced
Optimization strategies include:
- pH adjustment : Maintaining pH ~6 using acetic acid buffer to stabilize the intermediate imine .
- Reducing agent selection : NaBH₃CN is preferred over NaBH₄ due to its selectivity for imine reduction in protic solvents .
- Solvent purity : Anhydrous methanol minimizes side reactions (e.g., hydrolysis of intermediates).
- Stoichiometry : A 1.2:1 molar ratio of amine to aldehyde ensures complete conversion.
Example : In a related synthesis, adjusting the pH to 6 and using NaBH₃CN increased yields from 57% to 87% for similar thieno-pyrimidine derivatives .
What spectroscopic techniques are essential for characterizing the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm proton environments (e.g., NH groups at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon connectivity .
- IR spectroscopy : Identify functional groups (e.g., N-H stretches ~3300 cm⁻¹, C=O ~1700 cm⁻¹) .
- Mass spectrometry (MS) : Verify molecular weight (e.g., M⁺ peaks matching calculated values) .
- Melting point analysis : High decomposition points (>300°C) indicate thermal stability .
How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?
Q. Advanced
- Computational modeling : Use density functional theory (DFT) to calculate theoretical shifts. Compare with experimental data to identify conformational mismatches .
- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) using polarizable continuum models (PCMs).
- Dynamic effects : Account for tautomerism or rotational barriers (e.g., hindered rotation in thiophene rings) using molecular dynamics (MD) simulations.
Case Study : For pyrimido[1,2-a]pyrimidines, DFT-calculated shifts matched experimental data within ±0.3 ppm after solvent correction .
What strategies are effective in analyzing the antitumor potential of thieno[3,2-d]pyrimidine derivatives?
Q. Advanced
- In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC₅₀ values with reference drugs .
- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or kinases. For example, thieno-pyrimidines show strong binding to DHFR (ΔG < -8 kcal/mol) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the thiophene ring) to enhance potency .
Data Insight : Analogous compounds exhibited IC₅₀ values of 22.03 µg/mL in DPPH assays, surpassing ascorbic acid (25 µg/mL) .
How can researchers address low yields in the final step of multi-step syntheses?
Q. Advanced
- Intermediate purification : Use column chromatography or recrystallization (e.g., chloroform-hexane mixtures) to remove byproducts .
- Catalyst screening : Test Lewis acids (e.g., Ce(IV) ammonium nitrate) for imine formation efficiency .
- Reaction monitoring : Employ TLC or HPLC to track progress and optimize reaction times.
Example : Dess-Martin periodinane (DMP) improved aldehyde oxidation yields from 70% to 91% in a related synthesis .
What are the key challenges in characterizing the stereochemistry of this compound?
Q. Advanced
- Chiral centers : The propan-2-ol moiety may introduce stereoisomerism. Use chiral HPLC or optical rotation to resolve enantiomers.
- NOESY/ROESY NMR : Detect spatial proximity of protons to assign configurations (e.g., thiophene vs. pyrimidine ring orientations) .
- X-ray crystallography : Resolve absolute configuration, though crystal growth is challenging due to high melting points .
How can computational methods predict the biological activity of this compound?
Q. Advanced
- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with antioxidant or antitumor activity .
- Pharmacophore mapping : Identify essential motifs (e.g., thiophene ring for DNA intercalation) using software like Schrodinger’s Phase .
- ADMET prediction : Assess bioavailability (e.g., BBB permeability, CYP450 interactions) via tools like SwissADME .
Example : A QSAR model for pyrimido[1,2-a]pyrimidines showed R² = 0.89 between calculated logP and DPPH scavenging activity .
What are the common sources of contamination in synthetic batches, and how can they be mitigated?
Q. Advanced
- Byproducts : Unreacted starting materials (e.g., thiophene aldehydes) or dimerization products. Mitigate via gradient elution in HPLC .
- Metal residues : Trace catalysts (e.g., Pd from coupling reactions). Use chelating agents (EDTA) during workup .
- Solvent impurities : Distill DMF or methanol prior to use.
Case Study : Residual POCl₃ in pyrimidine syntheses was removed by ice-water quenching and repeated washing .
How can researchers design derivatives to improve solubility without compromising activity?
Q. Advanced
- Hydrophilic substituents : Introduce -OH, -NH₂, or PEG chains on the pyrimidine ring.
- Prodrug strategies : Convert alcohols to esters (e.g., acetylated propan-2-ol) for enhanced bioavailability .
- Salt formation : Prepare hydrochloride or sodium salts (e.g., using HCl/NaOH) .
Data : Derivatives with 4-OH groups (e.g., 3a in Table 7) showed solubility >10 mg/mL in PBS while retaining IC₅₀ < 25 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
